molecular formula C8H7ClO B1590771 2-Chloro-4-methylbenzaldehyde CAS No. 50817-80-6

2-Chloro-4-methylbenzaldehyde

Cat. No. B1590771
CAS RN: 50817-80-6
M. Wt: 154.59 g/mol
InChI Key: OSPMNRDGMUPWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylbenzaldehyde (CMB) is an aromatic aldehyde compound with a sweet, fruity odor. It is a colorless liquid with a boiling point of 175°C and a melting point of -12°C. CMB is used in a variety of applications, including the synthesis of fragrances and flavors, the production of pharmaceuticals, and the synthesis of organic compounds.

Scientific Research Applications

1. Production of Methylbenzaldehydes

Research demonstrates the formation of 2- and 4-Methylbenzaldehyde, which are useful precursors for chemicals like phthalic anhydride and terephthalic acid, through reactions involving 2-Chloro-4-methylbenzaldehyde. These compounds form by sequential aldol condensations and other reactions during ethanol upgrading on hydroxyapatite catalysts, highlighting the potential of 2-Chloro-4-methylbenzaldehyde in industrial chemistry applications (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

2. Catalytic Oxidation in Water

A study describes the use of 2-Chloro-4-methylbenzaldehyde in the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water. This process is noteworthy for its high yields, functional group tolerance, and environmental benefits, including the absence of organic solvents and surfactants (Jiang-Ping Wu et al., 2016).

3. Experimental Conformational Studies

Conformational preferences of 2-Chloro-4-methylbenzaldehyde were studied, providing insights into molecular structures and interactions. These findings are significant for understanding the chemical behavior and potential applications of the compound in various scientific fields (T. Schaefer, S. Salman, T. A. Wildman, 1980).

4. Schiff Base Reactions and Antibacterial Activity

Schiff bases derived from 2-Chloro-4-methylbenzaldehyde have been synthesized and studied for their antibacterial properties. These studies contribute to the understanding of the compound's role in the development of antibacterial agents (Z. Chohan et al., 2003).

5. Synthesis Methods and Chemical Analyses

Various methods for synthesizing related compounds, such as 2-Chloro-6-methylbenzoic acid, have been explored. These methods, involving nucleophilic aromatic substitution and carbonylation, highlight the versatility and potential applications of 2-Chloro-4-methylbenzaldehyde in synthetic chemistry (A. Daniewski et al., 2002).

properties

IUPAC Name

2-chloro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPMNRDGMUPWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543647
Record name 2-Chloro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylbenzaldehyde

CAS RN

50817-80-6
Record name 2-Chloro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-methylbenzaldehyde
Reactant of Route 2
2-Chloro-4-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-methylbenzaldehyde

Citations

For This Compound
7
Citations
AN Khan, A Patil, S Tajane, JJ Kadam… - Journal of Applied …, 2014 - researchgate.net
… solutions of 2-aminopyridin-4-ol (1.10 g) and 2-chloro-4-methylbenzaldehyde (1.54g) in 1: 2 ratios. This solution will kept near about 25-30 minutes in microwave using few drops of …
Number of citations: 1 www.researchgate.net
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
… 2,2,6-trimethyl-4H-1,3-dioxin-4-one 71 with (1-methyl-1H-pyrazol-4-yl)methanamine 72P provided a β-ketoamide 73K that was further condensed with 2-chloro-4-methylbenzaldehyde …
Number of citations: 3 pubs.acs.org
M Warsitz, S Doye - European Journal of Organic Chemistry, 2020 - Wiley Online Library
… 2-Chloro-4-methyl-1-vinylbenzene (43): [ 20 ] General procedure A was used to synthesize 43 from 2-chloro-4-methylbenzaldehyde (4.64 g, 30.0 mmol), methyltriphenylphosphonium …
C Zhang, M Tang, B Sun, W Wang, Y Yi… - Canadian Journal of …, 2020 - cdnsciencepub.com
… By following the general procedure A, step 1, 1,4-diiodobenzene (329.9 mg, 1.000 mmol) and 2-chloro-4-methylbenzaldehyde (386.5 mg, 2.500 mmol) afforded 7h (213.9 mg, 52% yield…
Number of citations: 1 cdnsciencepub.com
B Mu, J Li, D Zou, Y Wu, J Chang, Y Wu - Organic letters, 2016 - ACS Publications
… 2-Chlorobenzaldehydes such as 2,4-dichlorobenzaldehyde, 2-chloro-4-methylbenzaldehyde, and 2-chloro-4-methoxybenzaldehyde were also employed in the annulation reaction to …
Number of citations: 32 pubs.acs.org
N Yamakawa, S Suemasu, M Matoyama… - Bioorganic & medicinal …, 2011 - Elsevier
Non-steroidal anti-inflammatory drugs (NSAIDs) achieve their anti-inflammatory actions through an inhibitory effect on cyclooxygenase (COX). Two COX subtypes, COX-1 and COX-2, …
Number of citations: 18 www.sciencedirect.com
A CITARELLA - iris.unime.it
The homologation chemistry pertains the possibility of obtaining from an organic substrate with n carbon atoms, the corresponding homologue with n+ 1 carbon atoms and, among the …
Number of citations: 2 iris.unime.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.